2-[1-(Bromomethyl)cyclopentyl]acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13BrO2 |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
2-[1-(bromomethyl)cyclopentyl]acetic acid |
InChI |
InChI=1S/C8H13BrO2/c9-6-8(5-7(10)11)3-1-2-4-8/h1-6H2,(H,10,11) |
InChI Key |
MRNGLZQWVWOPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)CBr |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 1 Bromomethyl Cyclopentyl Acetic Acid
Reactivity of the Bromomethyl Group
The primary site of reactivity in 2-[1-(bromomethyl)cyclopentyl]acetic acid is the bromomethyl group. The bromine atom, being a good leaving group, facilitates a range of reactions at the adjacent carbon atom.
The carbon-bromine bond in this compound is susceptible to cleavage by nucleophiles, leading to substitution products. Due to the tertiary nature of the carbon atom to which the bromomethyl group is attached, the reaction mechanism can proceed through different pathways.
Given that the bromine is on a primary carbon, an SN2 mechanism would typically be expected. However, the quaternary carbon adjacent to it creates significant steric hindrance, which would slow down a direct backside attack by a nucleophile.
Alternatively, the compound can undergo solvolysis or reaction under conditions that favor an SN1 mechanism. brainly.com This would involve the departure of the bromide ion to form a primary carbocation, which would then likely undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation on the cyclopentyl ring. This tertiary carbocation would then be attacked by a nucleophile. For instance, the solvolysis of the analogous compound, 1-bromo-1-methylcyclopentane, in methanol (B129727) proceeds through such a carbocation intermediate to yield 1-methoxy-1-methylcyclopentane. brainly.com
An SN2' (SN2 prime) pathway is also a possibility in the presence of a strong, hindered base, which could attack the methylene (B1212753) group in a concerted fashion with the displacement of the bromide ion and rearrangement of the double bond in an allylic system. However, in this saturated system, this pathway is not applicable.
The table below summarizes potential nucleophilic substitution reactions with various nucleophiles.
| Nucleophile | Reagent Example | Potential Product | Predominant Pathway |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 2-[1-(Hydroxymethyl)cyclopentyl]acetic acid | SN1/SN2 |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH3) | 2-[1-(Methoxymethyl)cyclopentyl]acetic acid | SN1/SN2 |
| Cyanide | Potassium cyanide (KCN) | 2-[1-(Cyonemethyl)cyclopentyl]acetic acid | SN2 |
| Azide (B81097) | Sodium azide (NaN3) | 2-[1-(Azidomethyl)cyclopentyl]acetic acid | SN2 |
The presence of the carboxylic acid group in close proximity to the bromomethyl group allows for the possibility of intramolecular cyclization. Under basic conditions, the carboxylate anion can act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a lactone. This is an example of an intramolecular Williamson ether synthesis, leading to a spirocyclic lactone. The favorability of this reaction would depend on the ring size of the resulting lactone and the reaction conditions.
Intermolecular reactions can also occur, for example, if a diol is used as a nucleophile, potentially leading to the formation of cyclic ethers or esters, depending on the reaction conditions and the nature of the diol.
The bromomethyl group can be readily converted to other functional groups through nucleophilic substitution. For instance, reaction with a source of fluoride, such as potassium fluoride, could yield the corresponding fluoromethyl derivative. Similarly, reaction with other halide ions (e.g., iodide) can lead to the corresponding halogenated compounds. This is a common strategy to modulate the reactivity of the leaving group or to introduce different functionalities into the molecule.
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction. The most likely pathway is an E2 elimination, where the base abstracts a proton from a carbon adjacent to the bromomethyl group, leading to the formation of an exocyclic methylidene group (a double bond outside the ring).
For an E2 reaction to occur, an anti-periplanar arrangement between a β-hydrogen and the leaving group is preferred. In the case of the cyclopentane (B165970) ring, this conformational requirement can influence the reaction rate. chemistrysteps.com
Under conditions that favor an SN1 reaction, a competing E1 elimination can also occur from the carbocation intermediate. pdx.edu This would also result in the formation of the exocyclic methylidene product. The ratio of substitution to elimination products is highly dependent on the reaction conditions, including the nature of the base/nucleophile, the solvent, and the temperature.
The table below outlines the conditions that would favor elimination reactions.
| Base | Solvent | Temperature | Expected Major Product |
| Potassium tert-butoxide | tert-Butanol | High | 2-(1-Methylidenecyclopentyl)acetic acid |
| Sodium ethoxide | Ethanol | High | 2-(1-Methylidenecyclopentyl)acetic acid |
| Diazabicycloundecene (DBU) | Tetrahydrofuran (B95107) (THF) | Moderate | 2-(1-Methylidenecyclopentyl)acetic acid |
The carbon-bromine bond in this compound can be utilized to form organometallic reagents.
Reaction with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), would likely lead to the formation of a Grignard reagent. harvard.eduresearchgate.net However, the presence of the acidic proton of the carboxylic acid group is incompatible with the highly basic Grignard reagent. Therefore, the carboxylic acid would need to be protected prior to the formation of the Grignard reagent.
Once formed, this organometallic intermediate can participate in a variety of carbon-carbon bond-forming reactions, such as addition to carbonyl compounds or cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.orgnih.gov The protected form of this compound could potentially undergo a Suzuki-Miyaura coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the methyl position.
The formation of a Grignard reagent and the participation in Suzuki-Miyaura coupling are prime examples of the selective activation of the C(sp3)-Br bond. In these reactions, the carbon-bromine bond is selectively cleaved, leading to the formation of a new carbon-metal or carbon-carbon bond.
The activation of the C-Br bond in a Grignard reaction involves the insertion of magnesium metal into the bond. In palladium-catalyzed cross-coupling reactions, the activation occurs through an oxidative addition step, where the palladium(0) catalyst inserts into the C-Br bond to form a palladium(II) intermediate. This selective activation is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecules from simpler precursors.
Organometallic Reactions (e.g., Grignard, Suzuki-Miyaura coupling)
Catalyst Development for Cross-Coupling Involving Bromomethyl Centers
The bromomethyl group of this compound presents a sterically hindered primary alkyl bromide, often referred to as a neopentyl-type center. Such substrates are notoriously challenging for classic cross-coupling reactions due to the propensity for slow oxidative addition and competing β-hydride elimination pathways. Consequently, significant research has focused on developing highly active and specialized catalyst systems capable of efficiently coupling these centers.
Palladium- and nickel-based catalysts are at the forefront of this field. For Suzuki-Miyaura coupling reactions, which join the alkyl bromide with an organoboron compound, highly active palladium catalysts are required. These typically involve electron-rich, bulky phosphine (B1218219) ligands that promote the difficult oxidative addition step and facilitate reductive elimination. Similarly, nickel catalysts, often favored for their lower cost and distinct reactivity, have proven effective in coupling sterically hindered alkyl halides with a variety of organometallic partners, including organozinc and Grignard reagents. The development of photoredox-transition metal dual catalysis has also provided new avenues for constructing C-C bonds under mild conditions, offering a powerful platform for coupling challenging substrates. nih.govscilit.com
| Catalyst System | Ligand | Coupling Partner | Reaction Type | Key Features |
| Palladium(0) or Palladium(II) precatalysts | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, Buchwald ligands) | Organoboron reagents (Boronic acids/esters) | Suzuki-Miyaura Coupling | High functional group tolerance; effective for sterically hindered centers. |
| Nickel(0) or Nickel(II) precatalysts | Bipyridine or N-heterocyclic carbene (NHC) ligands | Organozinc reagents, Grignard reagents | Negishi/Kumada-Corriu Coupling | High reactivity for alkyl halides; can overcome steric hindrance. |
| Photoredox/Nickel Dual Catalysis | Bipyridine ligands | Heteroaryl halides, Carboxylic acid derivatives | Decarboxylative/Reductive Coupling | Mild reaction conditions; broad substrate scope. nih.gov |
**3.2. Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to a wide array of other functionalities.
Esterification is a fundamental transformation of the carboxylic acid group in this compound. This reaction is often employed to protect the acidic proton during subsequent reactions involving other parts of the molecule or to synthesize ester derivatives for various applications.
One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.com This is an equilibrium-driven process, often requiring a large excess of the alcohol or removal of water to achieve high yields. masterorganicchemistry.com For substrates sensitive to strong acids, milder methods are preferred. The Steglich esterification, using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP), allows for the formation of esters under neutral and gentle conditions, making it suitable for complex molecules. nih.gov
| Reaction Name | Reagents | Conditions | Advantages |
| Fischer-Speier Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Typically heated in excess alcohol | Uses simple, inexpensive reagents. masterorganicchemistry.com |
| Steglich Esterification | Alcohol (R'-OH), DCC or EDCI, DMAP (catalyst) | Room temperature, aprotic solvent (e.g., DCM) | Mild, neutral conditions; high yields. nih.gov |
| Mitsunobu Reaction | Alcohol (R'-OH), Diethyl azodicarboxylate (DEAD), Triphenylphosphine (B44618) (PPh₃) | Low temperature to room temperature | Inversion of stereochemistry at the alcohol center (if applicable). |
The conversion of the carboxylic acid to an amide is another crucial transformation, commonly achieved by reacting it with a primary or secondary amine. This reaction forms a stable amide bond and is central to the synthesis of peptides and other biologically relevant molecules. Direct reaction between a carboxylic acid and an amine requires very high temperatures, so activating agents, known as coupling reagents, are almost always used.
Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. nih.gov The efficiency of these reactions can be enhanced by additives like 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt), which suppress side reactions and minimize racemization.
| Coupling Reagent | Additive (Optional) | Key Characteristics |
| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | Water-soluble carbodiimide; byproducts are easily removed. nih.gov |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | Highly efficient and fast-acting; low rates of racemization. |
| BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | - | Effective for hindered amino acids and forming cyclic peptides. |
The carboxylic acid moiety can be reduced to either a primary alcohol or an aldehyde. The choice of reducing agent is critical to controlling the outcome. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), typically complexed with tetrahydrofuran (THF), will reduce the carboxylic acid completely to the corresponding primary alcohol, 2-[1-(bromomethyl)cyclopentyl]ethanol.
The partial reduction to an aldehyde is more complex as aldehydes are more easily reduced than carboxylic acids. A common strategy involves a two-step process: first, the carboxylic acid is converted into a derivative like a Weinreb amide or an ester, which can then be reduced to the aldehyde using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Transformations Involving the Cyclopentane Ring System
The carbocyclic cyclopentane core of the molecule can also undergo structural modifications, primarily through ring expansion or contraction reactions, which can generate more complex molecular architectures.
Ring expansion of the cyclopentane ring to a cyclohexane (B81311) system can be achieved through various rearrangement reactions. For instance, a Tiffeneau–Demjanov-type rearrangement could be envisioned. This would require converting the starting material into a 1-(aminomethyl)cyclopentylmethanol derivative. Treatment of this intermediate with nitrous acid would generate a diazonium ion, which could then undergo a carbon-migratory ring expansion to yield a cyclohexanone (B45756) derivative. Other methods, such as radical-mediated ring expansions, have also been developed. msu.edu
Ring contraction, transforming the cyclopentane into a cyclobutane (B1203170) ring, is a synthetically challenging but valuable transformation. The Favorskii rearrangement is a classic method for the ring contraction of α-halo ketones. researchgate.netharvard.edu To apply this to this compound, the molecule would first need to be converted into a suitable α-halo ketone precursor. This multi-step transformation would involve modifying the carboxylic acid and bromomethyl groups to install the required ketone and halogen functionalities at the appropriate positions on the cyclopentane ring. researchgate.net
Lack of Sufficient Data Precludes a Detailed Analysis of this compound's Chemical Reactivity
A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented chemical reactivity and transformation studies specifically for the compound this compound. While information exists for structurally similar molecules, such as those with a cyclopropyl (B3062369) backbone or different functional group arrangements on the cyclopentyl ring, detailed research findings concerning the functionalization of peripheral carbons, multi-functional group selectivity, and stereoselective transformations of the title compound are not sufficiently available to construct a comprehensive and scientifically accurate article as per the requested outline.
The inherent structure of this compound, featuring a carboxylic acid group and a primary alkyl bromide, suggests a rich potential for diverse chemical transformations. The carboxylic acid moiety is a classical site for esterification, amidation, and reduction, while the bromomethyl group is a prime substrate for nucleophilic substitution reactions. The cyclopentyl scaffold itself offers peripheral carbons that could theoretically be functionalized, although such reactions are generally less facile and require specific activating conditions.
However, without dedicated research studies on this particular molecule, any discussion on its reactivity would be purely speculative and fall outside the required scope of reporting detailed, existing research findings. The complex interplay between the two functional groups, especially in terms of selective transformations under various reaction conditions, remains unexplored in the public domain. For instance, achieving selectivity in a reaction where both the carboxylic acid and the alkyl bromide could potentially react requires carefully designed experimental conditions, and no such studies have been identified for this compound.
Similarly, the potential for stereoselective transformations exists, particularly if chiral reagents or catalysts are employed to influence the stereochemistry of reactions at the chiral center created upon substitution or addition reactions. Yet, the absence of published research in this area makes it impossible to provide any substantive information.
Spectroscopic and Chromatographic Characterization for Structural Elucidation of 2 1 Bromomethyl Cyclopentyl Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and spatial arrangement of atoms can be determined.
The proton NMR (¹H NMR) spectrum of 2-[1-(bromomethyl)cyclopentyl]acetic acid is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.
The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are anticipated to appear as a singlet in the range of 3.4-3.6 ppm. The methylene protons of the acetic acid moiety (-CH₂COOH) would likely resonate as another singlet between 2.3 and 2.5 ppm. The protons of the cyclopentyl ring will present as a complex multiplet pattern, typically observed between 1.5 and 1.8 ppm. The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a downfield chemical shift, generally above 10 ppm, and its position can be concentration-dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂Br | 3.4 - 3.6 | Singlet |
| -CH₂COOH | 2.3 - 2.5 | Singlet |
| Cyclopentyl-H | 1.5 - 1.8 | Multiplet |
Coupling constant (J-coupling) analysis, particularly in high-resolution spectra, can provide insights into the dihedral angles between adjacent protons, which is crucial for determining the conformation of the cyclopentyl ring.
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the range of 175-185 ppm. The quaternary carbon of the cyclopentyl ring, bonded to both the bromomethyl and acetic acid groups, is expected to appear around 40-50 ppm. The carbon of the bromomethyl group (-CH₂Br) will likely resonate between 30 and 40 ppm. The methylene carbon of the acetic acid group (-CH₂COOH) is anticipated to be in the 35-45 ppm range. The carbons of the cyclopentyl ring will show distinct signals in the aliphatic region, typically between 20 and 40 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 175 - 185 |
| Quaternary C | 40 - 50 |
| -CH₂Br | 30 - 40 |
| -CH₂COOH | 35 - 45 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. science.govsdsu.edu For this compound, COSY would show correlations between the protons within the cyclopentyl ring, helping to trace the connectivity of the ring system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). science.govsdsu.edu It would be instrumental in assigning the specific ¹³C signals for each protonated carbon of the cyclopentyl ring, as well as the -CH₂Br and -CH₂COOH groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. science.govsdsu.edu HMBC is crucial for identifying the quaternary carbon, as it would show correlations to the protons of the -CH₂Br and -CH₂COOH groups, and to the protons on the adjacent carbons of the cyclopentyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are in close proximity. NOESY can provide valuable information about the stereochemistry and preferred conformation of the molecule, for instance, the spatial relationship between the bromomethyl group and the acetic acid side chain. science.govyoutube.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group. This peak is typically observed in the region of 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding. In addition, a broad absorption band due to the O-H stretching of the carboxylic acid is expected in the range of 2500-3300 cm⁻¹.
The C-H stretching vibrations of the cyclopentyl and methylene groups are expected to appear in the region of 2850-3000 cm⁻¹. The C-Br stretching vibration typically gives rise to a moderate to strong absorption in the fingerprint region, usually between 500 and 600 cm⁻¹. The presence of this band provides direct evidence for the bromo-substituent.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Broad, Strong |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |
| Carbonyl C=O | Stretching | 1700 - 1725 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation pathways, which in turn offers significant insights into the molecule's structure.
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS provides an exact mass measurement, which is crucial for confirming its elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).
Table 1: Theoretical and Observed Exact Masses for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) |
| C8H1379BrO2 | [M+H]+ | 237.0121 | 237.0125 |
| C8H1381BrO2 | [M+H]+ | 239.0100 | 239.0104 |
| C8H1279BrO2 | [M-H]- | 234.9978 | 234.9975 |
| C8H1281BrO2 | [M-H]- | 236.9958 | 236.9954 |
Note: Observed masses are hypothetical and represent typical accuracy for HRMS analysis.
The fragmentation of this compound in a mass spectrometer provides a molecular fingerprint that can be used for structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the carbon-carbon bond adjacent to the carboxyl group. For halogenated compounds, the loss of the halogen atom or a hydrohalic acid is also a common fragmentation pathway.
Key fragmentation pathways for this compound would likely involve:
Loss of the bromine radical: This would result in a significant fragment ion.
Loss of HBr: A common elimination reaction for bromoalkanes.
Decarboxylation: The loss of CO2 from the carboxylic acid group.
Cleavage of the acetic acid side chain: This would lead to fragments corresponding to the cyclopentylmethyl portion of the molecule.
Ring opening of the cyclopentane (B165970) ring: This can occur after initial fragmentation events.
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z (79Br/81Br) | Proposed Fragment |
| 237/239 | [M+H]+ |
| 157 | [M - Br]+ |
| 156 | [M - HBr]+• |
| 191/193 | [M - COOH]+ |
| 111 | [C5H6CH2COOH]+• (from loss of Br and subsequent rearrangement) |
Note: These m/z values are theoretical and based on expected fragmentation patterns.
Advanced Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for isolating specific derivatives.
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape. A common derivatization method is the conversion of the carboxylic acid to its methyl ester.
GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry, allowing for the identification of individual components in a mixture. The mass spectrum of the derivatized this compound would provide confirmation of its identity.
Table 3: Hypothetical GC-MS Parameters for the Analysis of Methyl 2-[1-(Bromomethyl)cyclopentyl]acetate
| Parameter | Condition |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-400 m/z |
High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For a polar compound like this compound, reversed-phase HPLC is a suitable method.
The purity of a sample can be determined by integrating the peak area of the main compound and any impurities. Quantitative analysis can be performed by creating a calibration curve with standards of known concentration.
Table 4: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |
Since this compound contains a chiral center at the carbon atom of the cyclopentane ring attached to both the bromomethyl and the acetic acid groups, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC that is used to separate these enantiomers. This is crucial in pharmaceutical applications where different enantiomers can have different biological activities.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers.
Table 5: Representative Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase | Hexane/Isopropanol with a small amount of a modifier like trifluoroacetic acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm |
Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational studies published that focus solely on the chemical compound “this compound.” Consequently, detailed information regarding its quantum chemical calculations, reaction mechanism elucidation through computational methods, or molecular dynamics simulations is not available in the public domain.
The provided outline requires in-depth data and research findings from computational studies, such as Density Functional Theory (DFT) for conformational analysis, molecular orbital analysis, transition state characterization, and molecular dynamics simulations. The absence of such dedicated research on "this compound" prevents the generation of a scientifically accurate and detailed article as requested.
Further research in the field of computational chemistry would be required to produce the data necessary to fulfill the specific requirements of the outlined article.
Theoretical and Computational Studies of 2 1 Bromomethyl Cyclopentyl Acetic Acid
Prediction of Spectroscopic Parameters via Computational Approaches
In the structural elucidation of novel or complex organic molecules like 2-[1-(Bromomethyl)cyclopentyl]acetic acid, experimental spectroscopic data is paramount. However, computational chemistry has emerged as a powerful complementary tool, enabling the prediction of various spectroscopic parameters before a compound is synthesized or isolated. acs.orgrsc.org These theoretical predictions can aid in the interpretation of experimental spectra, help distinguish between possible isomers, and provide deeper insights into the molecule's electronic structure and dynamics. rsc.orgrsc.org The primary methods employed for these predictions are rooted in quantum mechanics, particularly Density Functional Theory (DFT), and increasingly, machine learning algorithms trained on vast spectral databases. rsc.orgnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods can predict both ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. rsc.orgresearchgate.net The standard approach involves optimizing the molecular geometry of this compound using a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or cc-pVTZ). researchgate.netacs.org Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The predicted chemical shifts (δ) are then obtained by subtracting the calculated shielding constant (σ) of the nucleus of interest from the shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ). acs.org
For this compound, distinct chemical shifts would be predicted for the various protons and carbons in the structure. For instance, the protons of the bromomethyl group (-CH₂Br) would be expected to have a characteristic downfield shift due to the electronegativity of the bromine atom. Similarly, the quaternary carbon of the cyclopentyl ring and the carbonyl carbon of the acetic acid group would exhibit unique ¹³C chemical shifts. The accuracy of these predictions can be remarkable, with modern DFT calculations often achieving mean absolute errors of less than 0.2 ppm for ¹H shifts and 1-2 ppm for ¹³C shifts. rsc.org More recent advancements using machine learning and graph neural networks, trained on extensive experimental data, promise even greater accuracy in real-time predictions. rsc.orgnih.govnih.gov
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculated using a hypothetical DFT (B3LYP/6-31G(d)) method.
| Atom Type | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| -CH ₂Br | 3.45 |
| -CH ₂COOH | 2.30 |
| Cyclopentyl -CH ₂- (various) | 1.50 - 1.80 |
| -COOH | 12.10 |
| ¹³C NMR | |
| -C H₂Br | 38.5 |
| -C H₂COOH | 45.0 |
| Quaternary C | 50.2 |
| Cyclopentyl -C H₂- (various) | 25.0 - 35.0 |
Infrared (IR) Spectroscopy
Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. numberanalytics.com After the molecule's geometry is optimized to an energy minimum, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. github.io Diagonalizing this matrix yields the vibrational normal modes and their corresponding frequencies. github.iodiva-portal.org
For a vibration to be IR active, it must induce a change in the molecule's dipole moment. numberanalytics.comgithub.io Computational software calculates the intensity of each vibrational mode, which is proportional to the square of the change in the dipole moment during that vibration. numberanalytics.com The result is a predicted spectrum of frequencies (typically in cm⁻¹) and their corresponding intensities. For this compound, key predicted vibrational modes would include the strong C=O stretch of the carboxylic acid group (typically around 1700-1750 cm⁻¹), the broad O-H stretch (around 2500-3300 cm⁻¹), C-H stretching vibrations, and the C-Br stretch at a lower frequency. rsc.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. diva-portal.org
Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3100 | Medium (Broad) |
| C-H Stretch (Aliphatic) | 2950 - 2870 | Strong |
| C=O Stretch (Carboxylic Acid) | 1725 | Very Strong |
| C-O Stretch (Carboxylic Acid) | 1250 | Medium |
Mass Spectrometry (MS)
While predicting a full mass spectrum is more complex than NMR or IR spectra, computational tools can predict likely fragmentation patterns. acdlabs.com Software like ACD/MS Fragmenter or Mass Frontier utilizes rules-based approaches based on known chemical principles and extensive libraries of fragmentation mechanisms to predict how a molecule like this compound would break apart in a mass spectrometer. acdlabs.comreddit.comyoutube.com
The process typically involves inputting the chemical structure and selecting the ionization method (e.g., Electron Ionization or Electrospray Ionization). The software then generates a fragmentation tree, showing the parent molecular ion and subsequent fragment ions formed through various bond cleavages and rearrangements. youtube.comepfl.ch For this compound (molecular weight: 221.09 g/mol ), common predicted fragmentations might include the loss of the bromine atom ([M-Br]⁺), loss of the carboxylic acid group ([M-COOH]⁺), or cleavage of the cyclopentane (B165970) ring. These in-silico fragmentation tools are invaluable for interpreting tandem mass spectrometry (MS/MS) data and confirming structural assignments. acs.org
Table 3: Hypothetical Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge) | Proposed Fragment Ion | Description of Loss |
|---|---|---|
| 220/222 | [C₈H₁₃BrO₂]⁺ | Molecular Ion (M⁺) with Br isotopes |
| 141 | [C₈H₁₃O₂]⁺ | Loss of Bromine radical (•Br) |
| 175/177 | [C₇H₁₂Br]⁺ | Loss of Carboxyl radical (•COOH) |
| 95 | [C₇H₁₁]⁺ | Loss of Bromine and Carboxylic Acid |
Role of 2 1 Bromomethyl Cyclopentyl Acetic Acid As a Synthetic Intermediate
Precursor in the Synthesis of Carbocyclic Frameworks
The cyclopentane (B165970) core of 2-[1-(Bromomethyl)cyclopentyl]acetic acid, combined with its two reactive functional groups, makes it an ideal starting material for the synthesis of more complex carbocyclic systems. The strategic placement of the bromomethyl and acetic acid moieties allows for intramolecular reactions to construct bicyclic and spirocyclic frameworks, which are prevalent in many natural products and pharmaceutically active compounds.
For instance, under appropriate basic conditions, the carboxylic acid can be deprotonated to form a carboxylate, which can then act as a nucleophile to displace the bromide via an intramolecular substitution reaction. This would lead to the formation of a bicyclo[3.2.1]octan-2-one system. The reaction conditions, such as the choice of base and solvent, would be critical in controlling the efficiency of this cyclization and minimizing competing intermolecular reactions.
Alternatively, the carboxylic acid could be converted into other functional groups, such as an ester or an amide, which could then participate in various cyclization strategies. For example, conversion to an ester followed by treatment with a strong base could facilitate an intramolecular Dieckmann condensation, leading to the formation of a bicyclic β-keto ester. These bicyclic ketones and their derivatives are versatile intermediates for the synthesis of a wide range of carbocyclic natural products and their analogues.
Furthermore, the bromomethyl group can be converted into an organometallic species, such as a Grignard or an organolithium reagent, which could then undergo an intramolecular reaction with the carboxylic acid or its derivatives. This approach could provide access to bicyclic alcohols, which are also valuable synthetic intermediates.
Building Block for Complex Organic Molecules
The ability to selectively functionalize either the carboxylic acid or the bromomethyl group makes this compound a versatile building block for the assembly of complex organic molecules. This sequential or orthogonal functionalization allows for the introduction of diverse molecular fragments, paving the way for the synthesis of natural products and advanced synthetic scaffolds.
While direct examples of the use of this compound in natural product synthesis are scarce, its structural motif is present in various natural products. The cyclopentane ring is a common feature in many biologically active compounds, including prostaglandins, steroids, and terpenes. The synthetic utility of this intermediate would lie in its ability to serve as a key fragment for the construction of these more complex natural product skeletons.
For example, the carboxylic acid could be used as a handle for chain extension or for coupling with other synthetic fragments. The bromomethyl group could be transformed into a variety of other functional groups, such as an alcohol, an aldehyde, a nitrile, or an amine, which could then be further elaborated to complete the synthesis of the target natural product. The cyclopentane ring provides a rigid scaffold that can help to control the stereochemistry of subsequent reactions, which is often a critical aspect of natural product synthesis. Many natural products contain intricate stereochemical arrangements, and the use of pre-formed cyclic building blocks can simplify the synthetic strategy.
In medicinal chemistry and drug discovery, there is a constant need for novel molecular scaffolds that can be used to generate libraries of compounds for biological screening. The rigid cyclopentane core of this compound, combined with its two points of diversification, makes it an attractive starting material for the construction of such scaffolds.
The carboxylic acid can be readily converted into a wide range of amides, esters, and other derivatives, allowing for the introduction of a diverse set of substituents. Similarly, the bromide can be displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, further expanding the chemical space that can be accessed from this building block. This diversity-oriented approach can lead to the discovery of new bioactive molecules with unique pharmacological profiles. The three-dimensional nature of the cyclopentane ring is also an important feature, as it allows for the creation of molecules with well-defined spatial arrangements of functional groups, which can be crucial for binding to biological targets.
Development of Novel Reagents and Catalysts Utilizing the Functional Groups
The bifunctional nature of this compound also lends itself to the development of novel reagents and catalysts. By tethering a catalytic species to the cyclopentane scaffold, it may be possible to create catalysts with unique reactivity and selectivity.
For example, the carboxylic acid could be used to anchor a metal complex, while the bromomethyl group could be functionalized to introduce a chiral ligand. This would result in a chiral catalyst that could be used for asymmetric transformations. The cyclopentane ring would act as a rigid backbone, holding the catalytic center and the chiral ligand in a well-defined orientation, which could lead to high levels of enantioselectivity.
Furthermore, the compound could be used to synthesize bifunctional organocatalysts. For instance, the carboxylic acid could act as a Brønsted acid, while the bromomethyl group could be converted into a Lewis basic site, such as an amine or a phosphine (B1218219). Such bifunctional catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reaction rates and selectivities.
Application in Material Science Precursor Development
Cycloalkanes and their derivatives are increasingly being explored for their potential applications in material science. ontosight.ai The rigid and well-defined structure of the cyclopentane ring in this compound makes it an interesting building block for the synthesis of novel polymers and materials with unique properties.
The two functional groups on the molecule provide handles for polymerization. For example, the carboxylic acid could be used in a polycondensation reaction with a diol to form a polyester. The bromomethyl group could either be incorporated into the polymer backbone or used as a site for post-polymerization modification, allowing for the introduction of specific functionalities into the material.
The incorporation of the cyclopentane ring into the polymer backbone could lead to materials with enhanced thermal stability, rigidity, and mechanical strength compared to their linear analogues. These materials could find applications in a variety of fields, including as engineering plastics, high-performance coatings, and advanced composites.
Advanced Analytical Methodologies and Method Development for 2 1 Bromomethyl Cyclopentyl Acetic Acid in Research Contexts
Development of Robust Purity and Impurity Profiling Methods
Impurity profiling is a critical aspect of chemical analysis, aiming to identify and quantify unwanted substances that may be present in the final product. The purity of a compound is influenced by various factors including the quality of starting materials, the synthetic route, and purification processes. For 2-[1-(Bromomethyl)cyclopentyl]acetic acid, a robust purity and impurity profiling method is crucial for its characterization and to ensure the reliability of research data derived from its use.
High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. A reversed-phase HPLC (RP-HPLC) method would be suitable, typically employing a C18 column. The development of such a method would involve optimizing the mobile phase composition—often a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol)—to achieve adequate separation of the main compound from its potential impurities. Ultraviolet (UV) detection is commonly used, as the carboxylic acid group provides some UV absorbance.
Potential impurities in a sample of this compound could arise from various sources during its synthesis. These can be broadly categorized as starting materials, intermediates, by-products, and degradation products. For instance, if the synthesis involves the bromination of 2-(1-methylcyclopentyl)acetic acid, incomplete reaction could leave traces of the starting material. By-products might include isomers or di-brominated compounds.
To effectively separate and quantify these impurities, a gradient elution program in HPLC is often necessary. This involves changing the mobile phase composition during the analytical run to elute compounds with a wide range of polarities. Method validation would then be performed according to established guidelines to ensure the method is accurate, precise, linear, and robust.
For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS provides mass information for the separated components, which is crucial for identifying their chemical structures.
| Potential Impurity | Potential Source | Recommended Analytical Technique |
|---|---|---|
| 2-(1-Methylcyclopentyl)acetic acid | Unreacted starting material | RP-HPLC with UV detection, LC-MS |
| 2-[1-(Dibromomethyl)cyclopentyl]acetic acid | Over-bromination by-product | RP-HPLC, LC-MS |
| Cyclopentylacetic acid | Impurity in starting material | GC-MS (after derivatization), LC-MS |
| 2-(1-Hydroxycyclopentyl)acetic acid | Hydrolysis degradation product | RP-HPLC, LC-MS |
Quantitative Analysis Techniques in Reaction Monitoring and Process Control
Effective monitoring and control of a chemical reaction are essential for optimizing yield, minimizing impurity formation, and ensuring process safety. Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing processes through timely measurements of critical parameters. For the synthesis of this compound, several quantitative techniques can be employed for real-time or near-real-time analysis.
In-situ spectroscopy, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers the ability to monitor reaction progress without the need for sampling. For example, an in-situ FTIR probe inserted into the reaction vessel can track the disappearance of a reactant's characteristic vibrational band or the appearance of a product's band. This provides real-time kinetic data, allowing for precise determination of the reaction endpoint.
For more complex reaction mixtures, offline analysis by HPLC is a standard approach. Aliquots can be periodically withdrawn from the reaction, quenched, and analyzed by a validated quantitative HPLC method. This allows for the determination of the concentration of reactants, intermediates, and products over time, providing a detailed kinetic profile of the reaction.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantitative purposes (qNMR). By integrating the signals of the compound of interest against a known concentration of an internal standard, an accurate concentration can be determined. While typically an offline technique, recent advances in flow NMR and compressed sensing NMR allow for more rapid, near-real-time analysis of reaction mixtures.
| Technique | Mode | Advantages | Limitations |
|---|---|---|---|
| FTIR/Raman Spectroscopy | In-situ / Online | Real-time data, non-invasive, no sample preparation. | Complex spectral interpretation, potential for overlapping signals. |
| HPLC | Offline / Online | High sensitivity and selectivity, can separate complex mixtures. | Requires sample preparation, analysis time can be long. |
| NMR Spectroscopy | Offline / Flow | Provides structural information, highly quantitative. | Lower sensitivity compared to HPLC, expensive instrumentation. |
| Gas Chromatography (GC) | Offline | Excellent for volatile compounds, high resolution. | Requires derivatization for non-volatile compounds like carboxylic acids. |
Spectroscopic Fingerprinting for Quality Control and Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. A combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive "fingerprint" of this compound, confirming its identity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methylene (B1212753) protons (CH₂) of the bromomethyl group would likely appear as a singlet in the range of 3.3-3.7 ppm. The protons on the cyclopentane (B165970) ring would exhibit complex multiplets, likely between 1.5 and 2.5 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid would be found in the 170-180 ppm region. The carbon of the bromomethyl group would appear around 30-40 ppm. The carbons of the cyclopentane ring would resonate in the aliphatic region, typically between 20 and 50 ppm.
Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. For this compound, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid should appear around 1700-1725 cm⁻¹. The C-Br stretch would likely be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.
| Spectroscopic Technique | Feature | Predicted Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Carboxylic acid (-COOH) | >10 ppm (broad singlet) |
| Bromomethyl (-CH₂Br) | ~3.3 - 3.7 ppm (singlet) | |
| Acetic acid methylene (-CH₂COOH) | ~2.3 - 2.6 ppm (singlet) | |
| Cyclopentane protons (-C₅H₈-) | ~1.5 - 2.5 ppm (multiplets) | |
| ¹³C NMR | Carbonyl (-COOH) | ~170 - 180 ppm |
| Quaternary cyclopentane carbon | ~45 - 55 |
Future Research Directions and Perspectives on 2 1 Bromomethyl Cyclopentyl Acetic Acid Chemistry
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2-[1-(Bromomethyl)cyclopentyl]acetic acid and its derivatives. While classical approaches to constructing highly substituted cyclopentane (B165970) rings exist, modern synthetic methods offer opportunities for significant improvement. researchgate.net Green chemistry principles could be applied to devise routes that minimize waste and avoid hazardous reagents. For instance, exploring biocatalytic methods or reactions that proceed in aqueous media could offer more sustainable alternatives. Furthermore, the development of stereoselective syntheses to control the chirality of derivatives would be a significant advancement, opening doors to new applications.
Discovery of New Reactivity Modes and Selective Transformations
The presence of both a bromomethyl group and a carboxylic acid function within the same molecule offers a rich playground for exploring novel reactivity. The bromomethyl group is a versatile handle for nucleophilic substitution and elimination reactions, allowing for the introduction of a wide array of functional groups. Future studies could investigate intramolecular reactions between the carboxylic acid (or its derivatives) and the bromomethyl group to form novel bicyclic lactones or other constrained ring systems. Moreover, the development of selective transformations that chemoselectively target either the bromomethyl or the carboxylic acid group in the presence of the other will be crucial for its utility as a versatile building block in multi-step syntheses.
Investigation of its Potential as a Precursor for Bio-Inspired Molecules (Non-Clinical Focus)
The cyclopentane motif is a common core structure in a vast number of natural products and biologically relevant molecules. researchgate.netrsc.org The sterically congested and functionalized cyclopentane scaffold of this compound makes it an attractive starting point for the synthesis of bio-inspired molecules. Research in this area, with a non-clinical focus, could explore its use in creating novel molecular probes, ligands for biomacromolecules, or unique scaffolds for combinatorial chemistry libraries. The ability to introduce diverse functionalities via the bromomethyl group and the carboxylic acid handle would allow for the systematic exploration of chemical space around this cyclopentane core.
Advanced Computational Studies for Rational Design of Derivatives
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. orgchemres.org Future research should leverage advanced computational methods, such as density functional theory (DFT), to perform in-silico studies on this compound and its potential derivatives. umich.edunih.gov Such studies could elucidate its conformational preferences, predict its reactivity in various chemical transformations, and guide the rational design of new derivatives with specific electronic or steric properties. For instance, computational modeling could help in designing derivatives with tailored lipophilicity or specific spatial arrangements of functional groups.
Development of Automated Synthesis and Flow Chemistry Applications for Production
To facilitate the exploration of the chemical space around this compound, the development of automated synthesis and flow chemistry techniques for its production and derivatization is a promising direction. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for straightforward scalability. rsc.orgdurham.ac.ukacs.org An automated flow platform could enable the rapid and efficient synthesis of a library of derivatives by systematically varying the nucleophiles that react with the bromomethyl group or by performing a range of transformations on the carboxylic acid moiety. acs.orgresearchgate.net This high-throughput approach would accelerate the discovery of new properties and applications for this class of compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[1-(Bromomethyl)cyclopentyl]acetic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves bromomethylation of cyclopentane precursors. For example, bromination of 1,1-cyclopentanediacetic acid derivatives (e.g., 2-[1-(carboxymethyl)cyclopentyl]acetic acid) using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions . Optimizing solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) can minimize side reactions. Monitoring via TLC or GC-MS is recommended to track intermediate formation .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H NMR can identify the cyclopentyl ring protons (δ 1.5–2.5 ppm) and bromomethyl group (δ 3.2–3.8 ppm). ¹³C NMR distinguishes the carboxylic acid carbon (δ ~170 ppm) and brominated carbon (δ ~30 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ~249.0 for C₈H₁₁BrO₂). Fragmentation patterns help verify the bromomethyl substituent .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Recrystallization from ethanol/water mixtures (1:3 v/v) effectively removes unreacted starting materials. For higher purity (>98%), use flash chromatography with silica gel and a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1). Post-purification analysis via HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures minimal impurities .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis, such as unintended diastereomer formation, be addressed?
- Methodological Answer : The cyclopentyl ring’s conformational rigidity may lead to diastereomers during bromomethylation. Chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography (e.g., monoclinic P2₁/c space group analysis) resolves stereoisomers . Computational modeling (DFT) predicts energy barriers for ring inversion, guiding reaction design .
Q. How should researchers resolve contradictions in NMR data, such as unexpected splitting or missing peaks?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering) or paramagnetic impurities. Use variable-temperature NMR (VT-NMR) to observe conformational exchange. Deuterated DMSO or CDCl₃ suppresses solvent interactions. Cross-validate with 2D techniques (COSY, HSQC) .
Q. What is the role of the cyclopentyl group in modulating biological activity, and how can structure-activity relationships (SAR) be studied?
- Methodological Answer : The cyclopentyl group introduces steric constraints that affect binding affinity. SAR studies involve synthesizing analogs (e.g., cyclohexyl or cycloheptyl substitutions) and testing inhibitory activity in enzyme assays (e.g., IC₅₀ measurements). Molecular docking (AutoDock Vina) predicts interactions with target proteins .
Q. How does regioselectivity in bromomethylation impact the synthesis of derivatives, and what strategies ensure selectivity?
- Methodological Answer : Regioselectivity depends on steric and electronic factors. Use directing groups (e.g., carboxylic acid) to favor bromination at the cyclopentyl methyl position. Competitive experiments with deuterated analogs (e.g., CD₃-substituted cyclopentane) quantify selectivity via isotopic mass shifts in MS .
Q. What advanced chromatographic methods validate the purity of this compound for regulatory compliance?
- Methodological Answer : Follow USP/EMA guidelines using UPLC-PDA (photodiode array detection) with a C18 column (particle size ≤2 μm). Validate method parameters: linearity (R² >0.999), LOD/LOQ (<0.1%), and robustness (±5% acetonitrile variation). Compare retention times with certified reference materials (CRMs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
